molecular formula C13H16ClNO4 B595395 5-(Boc-amino)methyl-2-chloro-benzoic acid CAS No. 165950-04-9

5-(Boc-amino)methyl-2-chloro-benzoic acid

Cat. No.: B595395
CAS No.: 165950-04-9
M. Wt: 285.724
InChI Key: FKULUOQYTJAVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Boc-amino)methyl-2-chloro-benzoic acid is an organic compound with the molecular formula C13H16ClNO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the second position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Boc-amino)methyl-2-chloro-benzoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino group.

    Chlorination: The chlorination of the benzene ring is achieved by reacting the intermediate with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Boc-amino)methyl-2-chloro-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

    Coupling Reactions: The carboxyl group can participate in coupling reactions, such as amide bond formation, using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaH, K2CO3)

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM)

    Coupling: EDCI, HOBt, DMF

Major Products Formed

    Substitution: Substituted benzoic acid derivatives

    Deprotection: 5-amino-2-chloro-benzoic acid

    Coupling: Amide derivatives

Scientific Research Applications

5-(Boc-amino)methyl-2-chloro-benzoic acid is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Boc-amino)methyl-2-chloro-benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active compound. The molecular targets and pathways involved vary based on the specific therapeutic use, such as inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-chloro-benzoic acid
  • 5-(Boc-amino)methyl-benzoic acid
  • 2-chloro-benzoic acid

Uniqueness

5-(Boc-amino)methyl-2-chloro-benzoic acid is unique due to the presence of both the Boc-protected amino group and the chlorine atom on the benzene ring. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

IUPAC Name

2-chloro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-8-4-5-10(14)9(6-8)11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKULUOQYTJAVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158302
Record name 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165950-04-9
Record name 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165950-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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